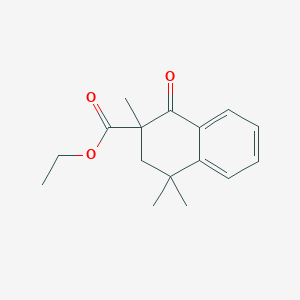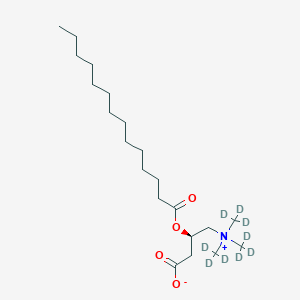
5-Nitronaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitronaphthalen-2-amine is an organic compound with the molecular formula C10H8N2O2 It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) at the 5-position and an amine group (-NH2) at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Nitronaphthalen-2-amine can be synthesized through several methods. One common approach involves the nitration of naphthalene followed by reduction and diazotization. The nitration of naphthalene typically yields 2-nitronaphthalene, which can then be reduced to 2-naphthylamine. Subsequent diazotization and Sandmeyer reaction can introduce the nitro group at the 5-position, resulting in this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Nitronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2,5-diaminonaphthalene.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2,5-diaminonaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Nitronaphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-nitronaphthalen-2-amine involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
1-Nitronaphthalen-2-amine: Similar structure but with the nitro group at the 1-position.
2-Nitronaphthalene: Lacks the amine group but has a nitro group at the 2-position.
2,5-Diaminonaphthalene: Formed by the reduction of 5-nitronaphthalen-2-amine.
Uniqueness: this compound is unique due to the specific positioning of both the nitro and amine groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
5-nitronaphthalen-2-amine |
InChI |
InChI=1S/C10H8N2O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H,11H2 |
Clave InChI |
PPYFMWXMDIAZSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)N)C(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


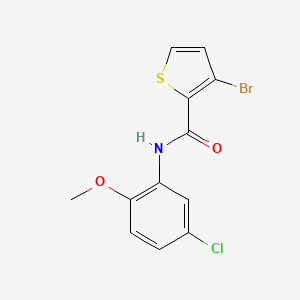
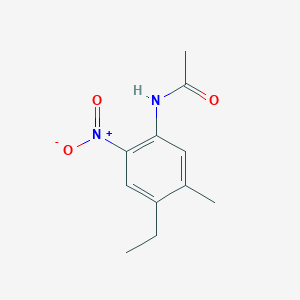
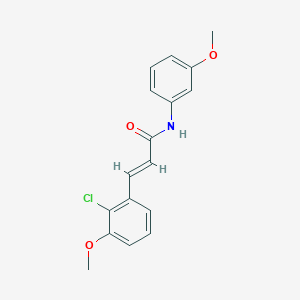






![3,4-Dimethoxy-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11940548.png)


